molecular formula C22H29ClN4O B611760 3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

Cat. No.: B611760
M. Wt: 400.9 g/mol
InChI Key: YENVAZRENOYZGQ-GUIQYPADSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O.ClH/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22;/h2-4,15-18H,5-12,14H2,1H3;1H/t15-,16?,17?,18?,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVAZRENOYZGQ-GUIQYPADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0469650 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring, the introduction of the tricyclo[3.3.1.1^3,7]decane moiety, and the final coupling with the pyridinecarbonitrile group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of VU 0469650 hydrochloride follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

VU 0469650 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

VU 0469650 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

VU 0469650 hydrochloride exerts its effects by selectively inhibiting the calcium influx induced by glutamate in human metabotropic glutamate receptor 1-expressing cells. This inhibition occurs through negative allosteric modulation, where the compound binds to a site distinct from the glutamate binding site, leading to a conformational change that reduces receptor activity. This mechanism involves various molecular targets and pathways, including G-protein-coupled receptor signaling and intracellular calcium regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU 0469650 hydrochloride stands out due to its high selectivity for metabotropic glutamate receptor 1, brain penetration, and potent negative allosteric modulation. These properties make it a valuable tool compound for studying the role of metabotropic glutamate receptors in various physiological and pathological processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride

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